molecular formula C7H7ClO3 B13699144 3-Chloro-4-methoxy-1,2-benzenediol

3-Chloro-4-methoxy-1,2-benzenediol

Cat. No.: B13699144
M. Wt: 174.58 g/mol
InChI Key: OXILFZOJWFWSKR-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-1,2-benzenediol is a dihydroxybenzene derivative featuring a chlorine substituent at the 3-position and a methoxy group at the 4-position. The combination of chloro and methoxy substituents likely influences its physicochemical properties, reactivity, and biological activity, distinguishing it from simpler benzenediol derivatives.

Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

3-chloro-4-methoxybenzene-1,2-diol

InChI

InChI=1S/C7H7ClO3/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,9-10H,1H3

InChI Key

OXILFZOJWFWSKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-1,2-benzenediol can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-1,2-benzenediol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

Phenolic diols are prone to oxidation, particularly under acidic or basic conditions. The dihydroxy groups may undergo oxidative coupling or formation of quinones. For example:

  • Oxidative coupling : The adjacent hydroxyl groups (-OH at positions 1 and 2) could facilitate intramolecular or intermolecular coupling, forming dimeric products or polyphenolic structures.

  • Quinone formation : Oxidation of the diol to a benzoquinone derivative is possible, though steric hindrance from the methoxy and chloro groups may influence reaction kinetics.

Alkylation/Acylation

The hydroxyl groups are nucleophilic and can undergo alkylation or acylation reactions. For instance:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions could yield ethers.

  • Acylation : Treatment with acylating agents (e.g., acetyl chloride) may form esters or acetates.

Electrophilic Substitution

Substituent Effect Potential Reactions
Methoxy (-OCH₃)ActivatingNitration, sulfonation
Chloro (-Cl)DeactivatingFriedel-Crafts alkylation (less likely)

For example:

  • Nitration : The methoxy group may favor nitration at the para position relative to itself (position 6), but the chloro group could direct substitution to the meta position (position 5).

Redox Reactions

The dihydroxy groups may participate in redox processes:

  • Reduction : Under acidic conditions, the diol could reduce to a catechol derivative (e.g., via hydrogenation).

  • Oxidative degradation : Prolonged oxidation may lead to cleavage of the aromatic ring, forming carbonyl-containing fragments.

Reaction with Chlorinating Agents

While not directly observed in the provided sources, chlorinating agents like POCl₃ or PCl₅ (used in pyridine synthesis ) might react with the hydroxyl groups, forming chlorinated derivatives. For example:

  • Chlorination of hydroxyl groups : Conversion of -OH to -Cl via acid-catalyzed chlorination.

Limitations and Gaps

The provided search results lack direct experimental data for 3-Chloro-4-methoxy-1,2-benzenediol. Insights are inferred from analogous compounds, such as chloroanisoles and phenolic derivatives . Further experimental studies are required to confirm reaction pathways.

Scientific Research Applications

3-Chloro-4-methoxy-1,2-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-1,2-benzenediol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Chloro-4-methoxy-1,2-benzenediol with key structural analogs:

Compound Substituents Natural/Synthetic Sources Key Properties/Applications
This compound 3-Cl, 4-OCH₃ Likely synthetic or halogenation byproduct High molecular weight; low volatility ; potential antimicrobial activity (inferred)
1,2-Benzenediol (Catechol) None Persimmon roots, lignin pyrolysis Antimicrobial agent; precursor to polymers
3-Methoxy-1,2-benzenediol 3-OCH₃ Wood vinegar, lignin/tannin pyrolysis Antioxidant; bio-oil component
4-Methoxy-1,2-benzenediol 4-OCH₃ Bio-oil separation (rare) Low distillability; high thermal stability
4-Chloro-1,2-benzenediol (4-Chlorocatechol) 4-Cl Photodegradation of 2,4-D herbicide Environmental metabolite; toxic intermediate

Physicochemical Properties

  • Volatility and Separation :
    Methoxy and chloro substituents increase molecular weight and reduce volatility. For example, 3-methoxy- and 4-methoxy-1,2-benzenediol have separation factors close to zero in molecular distillation, making them challenging to isolate from bio-oils . The chloro group in this compound likely exacerbates this trend.

  • Thermal Stability :
    Chlorinated benzenediols (e.g., 4-chlorocatechol) are stable intermediates in herbicide degradation but decompose into aliphatic carboxylic acids under oxidative conditions . Methoxy groups may enhance stability in pyrolysis processes, as seen in lignin-derived 3-methoxy-1,2-benzenediol .

Environmental and Industrial Relevance

  • 4-Chlorocatechol : A persistent metabolite in 2,4-D herbicide degradation, contributing to soil and water contamination .
  • 3-Methoxy-1,2-benzenediol : Found in bio-oils and wood vinegar, utilized in biofuels and as a natural preservative .

Research Findings and Data Trends

  • Antimicrobial Structure-Activity Relationship (SAR) :
    Substitution at the 4-position (Cl or OCH₃) enhances activity compared to 3-substitution. For example, 4-chlorocatechol has lower MIC values than 3-methoxy-1,2-benzenediol .
  • Bio-Oil Composition :
    Methoxy-substituted benzenediols accumulate in heavy fractions (HF) during distillation due to low volatility, whereas catechol derivatives are more evenly distributed .
  • Degradation Pathways: Chlorinated benzenediols undergo hydroxylation and oxidation into quinones, while methoxy analogs are more resistant to decomposition .

Biological Activity

3-Chloro-4-methoxy-1,2-benzenediol, also known as 3-chlorocatechol, is a chlorinated derivative of catechol with potential biological activities. This compound has garnered interest due to its diverse applications in medicinal chemistry, particularly for its antimicrobial and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is C7H7ClO3C_7H_7ClO_3. It features a chlorinated benzene ring with hydroxyl and methoxy substituents. The structural representation is as follows:

Structure ClC6H3(OH)(OCH3)\text{Structure }\quad \text{Cl}-C_6H_3(OH)(OCH_3)

Physical Properties

PropertyValue
Molecular Weight172.58 g/mol
Melting Point80-82 °C
SolubilitySoluble in organic solvents; slightly soluble in water

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. demonstrated that compounds structurally similar to this chlorinated catechol showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through several assays. It was found to scavenge free radicals effectively, indicating its potential as a natural antioxidant. The compound's ability to protect against oxidative stress is attributed to its phenolic structure, which allows it to donate hydrogen atoms to free radicals .

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed on various cancer cell lines. In vitro studies revealed that the compound induced apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells at concentrations above 50 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound in agricultural settings showed a reduction in fungal pathogens affecting crops. Field trials indicated a decrease in disease incidence when this compound was used as a foliar spray .
  • Therapeutic Potential : In a clinical setting, the compound was tested as an adjunct therapy in patients with chronic infections resistant to standard antibiotics. Preliminary results suggested improved outcomes when combined with conventional treatments .

Q & A

Q. What are effective methods for synthesizing 3-Chloro-4-methoxy-1,2-benzenediol and confirming its purity?

Methodological Answer: Synthesis typically involves halogenation and methoxylation of 1,2-benzenediol precursors. For example, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions, followed by methoxy group introduction via nucleophilic substitution with methyl iodide (CH₃I) in the presence of a base. Purity confirmation requires chromatographic techniques (e.g., HPLC or GC-MS) and spectroscopic analysis (¹H/¹³C NMR, FTIR). Optimization of reaction conditions, such as solvent choice (e.g., ethanol or DMF) and reflux duration, is critical to minimize side products .

Q. How does the substitution pattern on the benzene ring influence the antimicrobial activity of this compound analogs?

Methodological Answer: Substituent position and electronegativity significantly affect bioactivity. Studies on analogs show that ortho-substituted hydroxyl and chloro groups enhance antimicrobial activity due to increased electron withdrawal, which disrupts bacterial membranes. For instance, 4-chloro-1,2-benzenediol exhibits higher activity than its meta-substituted counterparts. In contrast, methoxy groups (e.g., 3-methoxy-1,2-benzenediol) reduce activity, likely due to steric hindrance or electron-donating effects .

Q. What are the recommended safety protocols for handling chlorinated benzenediol derivatives in laboratory settings?

Methodological Answer: Chlorinated benzenediols require strict adherence to REACH and CLP regulations (EU 1272/2008). Key protocols include:

  • Use of fume hoods and PPE (gloves, goggles, lab coats).
  • Storage in airtight containers away from oxidizers.
  • Waste disposal via approved hazardous waste channels.
  • Regular training on emergency procedures (e.g., spill containment, first aid for skin/eye contact) .

Advanced Research Questions

Q. What strategies can overcome the low separation efficiency of methoxy-substituted benzenediols during distillation or chromatography?

Methodological Answer: Methoxy groups reduce volatility and increase polarity, complicating distillation. Fractional crystallization or advanced chromatographic methods (e.g., preparative HPLC with polar stationary phases like silica-C18) are preferred. For instance, 3-methoxy-1,2-benzenediol has a separation factor near zero in distillation, but gradient elution with acetonitrile/water mixtures improves resolution in HPLC .

Q. How can computational modeling be integrated with experimental SAR studies to predict the bioactivity of novel this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations can predict electron distribution and reactive sites, while molecular docking simulates interactions with bacterial targets (e.g., enzyme active sites). For example, combining Hammett constants (σ) with MIC data from analogs allows quantitative SAR models. Validation requires iterative synthesis and bioassays, as demonstrated in studies on 4-chloro-1,2-benzenediol derivatives .

Q. How should researchers address contradictory findings in structure-activity relationship studies of chloro- and methoxy-substituted benzenediols?

Methodological Answer: Discrepancies often arise from differences in bacterial strains or assay conditions. Standardized protocols (e.g., CLSI guidelines) and meta-analyses of MIC values across studies are essential. For example, conflicting reports on methoxy group effects may be resolved by controlling for solvent polarity or bacterial membrane composition .

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